molecular formula C18H24N2O B14074993 ETHYLENEDIAMINE, N-(3-(p-(PHENOXYMETHYL)PHENYL)PROPYL)- CAS No. 101418-48-8

ETHYLENEDIAMINE, N-(3-(p-(PHENOXYMETHYL)PHENYL)PROPYL)-

Katalognummer: B14074993
CAS-Nummer: 101418-48-8
Molekulargewicht: 284.4 g/mol
InChI-Schlüssel: AZJFQLFBPOSCEB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

ETHYLENEDIAMINE, N-(3-(p-(PHENOXYMETHYL)PHENYL)PROPYL)- is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an ethylenediamine backbone with a phenoxymethylphenyl group attached via a propyl chain.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ETHYLENEDIAMINE, N-(3-(p-(PHENOXYMETHYL)PHENYL)PROPYL)- typically involves the reaction of ethylenediamine with a phenoxymethylphenylpropyl halide under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and efficiency. The use of catalysts and advanced purification techniques, such as distillation and crystallization, are common to obtain the compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

ETHYLENEDIAMINE, N-(3-(p-(PHENOXYMETHYL)PHENYL)PROPYL)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols .

Wissenschaftliche Forschungsanwendungen

ETHYLENEDIAMINE, N-(3-(p-(PHENOXYMETHYL)PHENYL)PROPYL)- has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of ETHYLENEDIAMINE, N-(3-(p-(PHENOXYMETHYL)PHENYL)PROPYL)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Ethylenediamine: A simpler compound with a similar backbone but without the phenoxymethylphenyl group.

    N,N-Diethyl-N’-[3-[p-(phenoxymethyl)phenyl]propyl]ethylenediamine: A related compound with additional ethyl groups on the nitrogen atoms.

Uniqueness

ETHYLENEDIAMINE, N-(3-(p-(PHENOXYMETHYL)PHENYL)PROPYL)- is unique due to its specific structural features, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

101418-48-8

Molekularformel

C18H24N2O

Molekulargewicht

284.4 g/mol

IUPAC-Name

N'-[3-[4-(phenoxymethyl)phenyl]propyl]ethane-1,2-diamine

InChI

InChI=1S/C18H24N2O/c19-12-14-20-13-4-5-16-8-10-17(11-9-16)15-21-18-6-2-1-3-7-18/h1-3,6-11,20H,4-5,12-15,19H2

InChI-Schlüssel

AZJFQLFBPOSCEB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)OCC2=CC=C(C=C2)CCCNCCN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.